Catechin 3-rhamnoside
CAS No.: 103630-03-1
Cat. No.: VC0170820
Molecular Formula: C21H24O10
Molecular Weight: 436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103630-03-1 |
|---|---|
| Molecular Formula | C21H24O10 |
| Molecular Weight | 436 |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 |
| SMILES | CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
Catechin 3-rhamnoside (C21H24O10) is a glycosylated derivative of catechin with a molecular weight of 436.4 g/mol . The structure consists of a catechin backbone (a flavan-3-ol) with a rhamnose sugar moiety attached at the 3-position. The full IUPAC name of this compound is (2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol .
Synonyms and Identifiers
| Synonyms | Identifiers |
|---|---|
| Catechin 3-rhamnoside | CAS: 103630-03-1 |
| Catechin 3-rhamside | PubChem CID: 21626704 |
| Catechin 3-O-α-L-rhamnopyranoside | LIPID MAPS ID: LMPK12020052 |
| (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl 6-deoxy-α-L-mannopyranoside | Nikkaji Number: J387.903H |
Physicochemical Properties
Physical Characteristics
Catechin 3-rhamnoside appears as a powder and requires storage at 2-8°C to maintain stability . The compound possesses specific chemical properties that influence its reactivity and biological functions.
Computed Properties
The compound exhibits several important physicochemical properties that contribute to its biological activity profile:
| Property | Value |
|---|---|
| Molecular Weight | 436.4 g/mol |
| XLogP3 | -0.7 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 3 |
| Exact Mass | 436.13694696 Da |
| Specific Rotation(α) | -24.2 (c, 0.9 in Me2CO) |
The negative XLogP3 value (-0.7) indicates relatively high hydrophilicity, which may contribute to the compound's solubility in polar solvents. The significant number of hydrogen bond donors (7) and acceptors (10) suggests a high potential for intermolecular interactions with biological targets, potentially enhancing its therapeutic properties.
Natural Sources and Occurrence
Plant Sources
Catechin 3-rhamnoside has been reported in various plant species, demonstrating its widespread occurrence in nature. Notable sources include:
The distribution across different plant families suggests the compound's importance in plant secondary metabolism, potentially serving defensive or regulatory functions in these species.
Biological Activities
Antivenom Properties
One of the most significant biological activities of catechin 3-rhamnoside is its antivenom potential. Research has demonstrated that the compound shows remarkable protection against snake venom toxicity. At various doses, the compound provided protection against lethality induced by Naja nigricollis (black-necked spitting cobra) venom:
| Dose (mg/kg) | Survival Rate (%) |
|---|---|
| 1 | 100 |
| 5 | 40 |
| 10 | 20 |
Additionally, catechin 3-rhamnoside showed 33.7% effectiveness in neutralizing the hydrolytic actions of N. nigricollis phospholipase A2 (PLA2) enzyme, which is a major component responsible for the toxic effects of snake venom .
Analgesic and Anti-inflammatory Activities
Catechin 3-rhamnoside demonstrates significant analgesic properties. At doses of 2.5 and 10 mg/kg, the compound exhibited statistically significant (p < 0.05) pain-relieving effects in formalin tests, with efficacy exceeding that of piroxicam (10 mg/kg), a standard analgesic medication .
The anti-inflammatory potential of the compound is also noteworthy, with studies reporting 45.0% and 41.2% inhibition of inflammation at the 3rd and 4th hours, respectively, following administration . These findings suggest catechin 3-rhamnoside could potentially serve as a template for developing new pain management and anti-inflammatory therapeutics.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms:
| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Vancomycin-resistant Enterococcus (VRE) | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Streptococcus feacalis | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Escherichia coli | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Pseudomonas aeruginosa | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Proteus vulgaris | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Candida albicans | 28-36 | 6.25-25.0 | 12.5-50.0 |
| Candida krusei | 28-36 | 6.25-25.0 | 12.5-50.0 |
The wide range of susceptible organisms includes gram-positive bacteria, gram-negative bacteria, and fungi, underscoring the compound's potential as a broad-spectrum antimicrobial agent. The relatively low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values further support its potent antimicrobial properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
Nuclear Magnetic Resonance spectroscopy provides crucial structural information about catechin 3-rhamnoside. The 1H-NMR spectrum reveals characteristic signals that confirm the catechin backbone and the rhamnose attachment:
-
Two meta-coupled protons (J=1.2) resonating at δ 6.38 and 6.93, assigned to positions 6 and 8 in ring A of the flavonoid nucleus
-
Absence of carbonyl functional group signals in both C-13 NMR and FT-IR spectra, confirming the flavan-3-ol structure
-
Signals at δ 2.48 (1H, dd, J=3.5, 16.3 Hz) and δ 2.75 (1H, dd, J=4.6, 16.3), representing the two protons at position 4 of the flavan nucleus
The spectral data definitively confirms the glycosidic linkage at the 3-position, distinguishing catechin 3-rhamnoside from other related compounds such as catechin-7-O-α-rhamnoside, which characteristically displays rhamnose methyl group resonances above δ value of 1.00 .
Two-Dimensional NMR Analyses
Advanced 2D NMR techniques, including 1H-COSY, HSQC, and HMBC, have been employed to confirm the structural assignments and connectivities within the molecule. These methods support the identification of both the sugar portion and the aromatic regions of the compound, with DEPT-135 studies providing further confirmation of the proposed structure .
Comparative Analysis with Related Compounds
Structural Variations in Catechin Rhamnosides
Several catechin O-rhamnosides have been identified and characterized, differing primarily in the position of glycosylation. While catechin 3-rhamnoside has the rhamnose moiety attached at the 3-position of the catechin core, other variants include catechin-7-O-α-rhamnoside, which features glycosylation at the 7-position of the A-ring .
The position of glycosylation significantly influences the compound's physicochemical properties and biological activities. For instance, it has been reported that methylation or glycosylation of hydroxyl groups in ring B causes a downfield shift of ortho, meta, and para protons in NMR spectra, providing a means to distinguish between different positional isomers .
Research Significance and Future Directions
Future Research Directions
Several avenues for future research on catechin 3-rhamnoside emerge from the current knowledge base:
-
Mechanism of action studies to elucidate how the compound neutralizes snake venom components
-
Structure-activity relationship analyses to identify the molecular features responsible for its diverse biological activities
-
Pharmacokinetic and toxicological evaluations to assess its potential for clinical development
-
Semi-synthetic modifications to enhance specific biological activities or improve physicochemical properties
-
Exploration of sustainable production methods, including plant tissue culture or microbial fermentation approaches
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